2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex heterocyclic compound known for its potential biological activities. With a molecular formula of and a molecular weight of approximately 493.9 g/mol, this compound incorporates a triazole and quinazoline structure that contributes to its unique properties and applications in scientific research.
This compound is classified under the category of triazoloquinazolines, which are known for their diverse pharmacological activities. The specific compound has been identified in various chemical databases and literature, highlighting its relevance in medicinal chemistry and drug development.
The synthesis of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves several multi-step organic reactions. A common synthetic route includes:
Technical details regarding the reaction conditions and yields are critical for optimizing the synthesis process.
The molecular structure of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be represented using various structural representations:
COc1ccc(C2C3=C(CC(C)(C)CC3=O)Nc3nc(-c4cccc(Cl)c4)nn32)cc1OCThe presence of functional groups such as chlorophenyl and dimethoxyphenyl significantly influences its chemical reactivity and biological activity.
The chemical reactivity of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one includes various types of reactions:
Technical details regarding reaction conditions (temperature, solvent systems) are essential for reproducibility and efficiency.
The mechanism of action for 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves:
Data from pharmacological studies are essential to elucidate these mechanisms further.
The physical and chemical properties of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one include:
These properties are crucial for understanding its behavior in different environments and potential applications.
The applications of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one span various scientific fields:
Research continues to explore these avenues to fully realize the compound's potential benefits in scientific applications.
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 142674-35-9